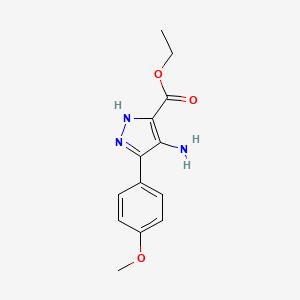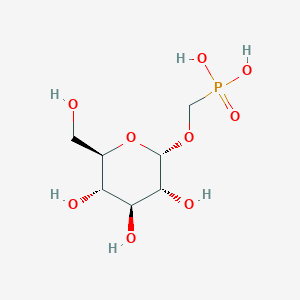
2,6-Anhydro-1-deoxy-1-phosphono-D-glycero-D-gulo-heptitol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Anhydro-1-deoxy-1-phosphono-D-glycero-D-gulo-heptitol is a synthetic compound that serves as a phosphono-analogue of α-D-glucose 1-phosphate. This compound is characterized by the substitution of a methylene group for an oxygen atom at the anomeric center of the sugar molecule .
Vorbereitungsmethoden
The synthesis of 2,6-Anhydro-1-deoxy-1-phosphono-D-glycero-D-gulo-heptitol involves several stepsThe reaction conditions typically involve the use of specific catalysts and reagents to facilitate the substitution of the methylene group for the oxygen atom at the anomeric center . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Chemischer Reaktionen
2,6-Anhydro-1-deoxy-1-phosphono-D-glycero-D-gulo-heptitol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding carboxylic acids, while reduction reactions may produce alcohol derivatives .
Wissenschaftliche Forschungsanwendungen
2,6-Anhydro-1-deoxy-1-phosphono-D-glycero-D-gulo-heptitol has several scientific research applications In chemistry, it is used as a model compound to study the behavior of phosphono-analogues of sugars In biology, it serves as a tool to investigate the metabolic pathways involving sugar phosphatesAdditionally, in the industry, it is used in the synthesis of various chemical intermediates and as a reference compound in analytical studies .
Wirkmechanismus
The mechanism of action of 2,6-Anhydro-1-deoxy-1-phosphono-D-glycero-D-gulo-heptitol involves its interaction with specific enzymes and metabolic pathways. The compound acts as an inhibitor or substrate for enzymes involved in sugar metabolism, thereby affecting the overall metabolic processes. The molecular targets include enzymes such as phosphatases and kinases, which play crucial roles in the regulation of metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
2,6-Anhydro-1-deoxy-1-phosphono-D-glycero-D-gulo-heptitol can be compared with other similar compounds, such as 2,6-anhydro-1-deoxy-D-glycero-L-manno-heptitol and 3-acetylamino-2,6-anhydro-1,3-dideoxy-1-nitro-D-glycero-D-gulo-heptitol. These compounds share similar structural features but differ in their functional groups and specific chemical properties. The uniqueness of this compound lies in its phosphonic acid group, which imparts distinct chemical reactivity and biological activity .
Eigenschaften
CAS-Nummer |
82977-27-3 |
|---|---|
Molekularformel |
C7H15O9P |
Molekulargewicht |
274.16 g/mol |
IUPAC-Name |
[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethylphosphonic acid |
InChI |
InChI=1S/C7H15O9P/c8-1-3-4(9)5(10)6(11)7(16-3)15-2-17(12,13)14/h3-11H,1-2H2,(H2,12,13,14)/t3-,4-,5+,6-,7+/m1/s1 |
InChI-Schlüssel |
WJEZSLBGCUKRIK-ZFYZTMLRSA-N |
Isomerische SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OCP(=O)(O)O)O)O)O)O |
Kanonische SMILES |
C(C1C(C(C(C(O1)OCP(=O)(O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




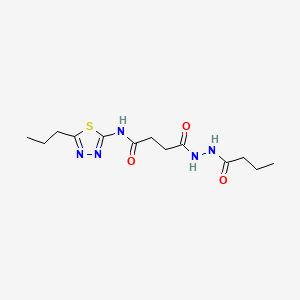
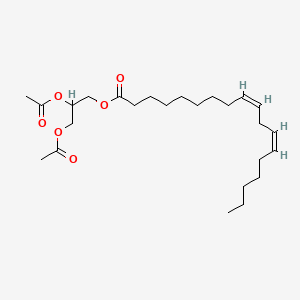


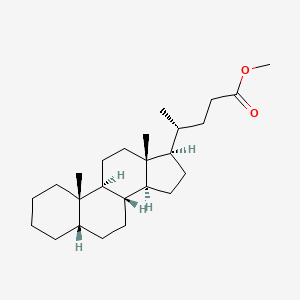
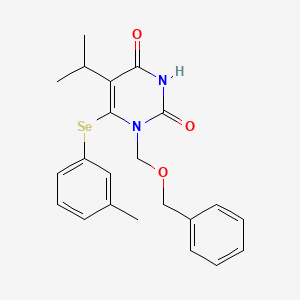
![[(3S,3aR,6S,6aS)-3-[[2-hydroxy-3-(4-methoxyphenoxy)propyl]amino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12762446.png)
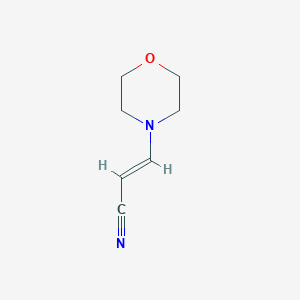
![N,N-dimethyl-1-[4-(3-piperidin-1-ylpropoxy)phenyl]propan-2-amine;dihydrochloride](/img/structure/B12762461.png)
![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[[3-[(2-hydroxyethyl)sulfonyl]phenyl]amino]-9,10-dioxo-](/img/structure/B12762466.png)

